2-(5-Bromobenzo[d]oxazol-7-yl)acetonitrile
Description
Properties
Molecular Formula |
C9H5BrN2O |
|---|---|
Molecular Weight |
237.05 g/mol |
IUPAC Name |
2-(5-bromo-1,3-benzoxazol-7-yl)acetonitrile |
InChI |
InChI=1S/C9H5BrN2O/c10-7-3-6(1-2-11)9-8(4-7)12-5-13-9/h3-5H,1H2 |
InChI Key |
LHUIXMZKJCDPAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1CC#N)OC=N2)Br |
Origin of Product |
United States |
In Vitro Biological Assessment and Mechanistic Research of Benzoxazole Derivatives
Anticancer and Antiproliferative Investigations
In Vitro Cytotoxicity Against Various Cancer Cell Lines
No publicly available data exists on the in vitro cytotoxic activity of 2-(5-Bromobenzo[d]oxazol-7-yl)acetonitrile against any cancer cell lines.
Exploration of Apoptosis Induction Mechanisms
There is no information available in the scientific literature regarding the exploration of apoptosis induction mechanisms by this compound.
Enzyme Inhibition Studies
Acetylcholinesterase (AChE) Inhibition
No studies were found that investigated the acetylcholinesterase inhibitory activity of this compound.
DNA Gyrase Inhibition
There is no published research on the DNA gyrase inhibitory potential of this compound.
Other Relevant Enzyme Targets
No data is available concerning the inhibition of other relevant enzyme targets by this compound.
Receptor Modulation and Ligand Binding Studies
A review of the literature did not yield any studies on the receptor modulation or ligand binding properties of this compound.
Sigma Receptor Ligand Research and Affinity Evaluation
Sigma receptors, which are divided into σ1 and σ2 subtypes, are membrane-bound proteins found in the central nervous system and peripheral organs. youtube.com They are implicated in a range of physiological functions and are considered therapeutic targets for neurological and psychiatric disorders, as well as for cancer. youtube.com
Research into benzoxazole (B165842) and benzothiazole-based derivatives has revealed their potential as high-affinity sigma receptor ligands. A study focusing on 5-chlorobenzoxazole (B107618) and 5-chlorobenzothiazole derivatives featuring an azepane ring demonstrated significant affinity for both σ1 and σ2 receptors. nih.gov Specifically, compounds with a four-unit spacer between the bicyclic system and the azepane ring exhibited nanomolar affinity. nih.gov
| Compound | Ki σ1 (nM) | Ki σ2 (nM) | Reference |
|---|---|---|---|
| Compound 19 | 1.27 | 7.9 | nih.gov |
| Compound 22 | 2.30 | 3.8 | nih.gov |
| Compound 24 | 0.78 | 7.61 | nih.gov |
These findings suggest that the benzoxazole scaffold can be effectively utilized to develop potent sigma receptor ligands. The specific affinity and selectivity can be modulated by altering the substituents and the linker between the core and a basic moiety. nih.gov
FLT3-ITD Inhibitory Activity
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. google.comorganic-chemistry.org Internal tandem duplication (ITD) mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis, making FLT3-ITD a key therapeutic target. google.comnih.gov
Several studies have highlighted the potential of benzoxazole derivatives as potent FLT3-ITD inhibitors. One study initiated with a hit compound having an IC50 of 500 nM against FLT3-ITD and, through structural optimization of the benzo[d]oxazole-2-amine scaffold, identified a highly potent inhibitor, compound T24. google.comnih.gov This compound demonstrated an impressive FLT3-ITD inhibitory activity with an IC50 of 0.41 nM and significant anti-proliferative effects against MV4-11 cells, a human AML cell line with the FLT3-ITD mutation. nih.gov
| Compound | FLT3-ITD IC50 (nM) | MV4-11 cells IC50 (µM) | Reference |
|---|---|---|---|
| T24 | 0.41 | 0.037 | nih.gov |
Another study on benzimidazole-indazole derivatives, which share structural similarities with benzoxazoles, also identified potent inhibitors of FLT3 and its mutants. organic-chemistry.orgyoutube.com This underscores the potential of heterocyclic scaffolds in targeting mutated kinases in cancer.
Sphingosine-1-phosphate Transporter (Spns2) Inhibition
Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates numerous physiological processes, including immune cell trafficking, by binding to its receptors. The transporter Spns2 is responsible for the export of S1P from cells. nih.gov Inhibition of Spns2 is a promising therapeutic strategy for autoimmune diseases like multiple sclerosis. nih.gov
Recent research has identified 2-aminobenzoxazole (B146116) derivatives as potent inhibitors of Spns2. nih.govnih.govnih.gov Through a structure-activity relationship (SAR) study, a compound designated as SLB1122168 (33p) was discovered to be a potent inhibitor of Spns2-mediated S1P release, with an IC50 of 94 nM. nih.govnih.gov The study highlighted that a benzoxazole linker serves as an excellent isostere for a 'phenyl-oxadiazole' moiety found in earlier inhibitors. nih.govnih.gov
| Compound | Spns2 IC50 (nM) | Reference |
|---|---|---|
| SLB1122168 (33p) | 94 ± 6 | nih.govnih.gov |
GABA-A Receptor Modulation (for oxazole-benzodiazepine structures)
Gamma-aminobutyric acid type A (GABA-A) receptors are the primary inhibitory neurotransmitter receptors in the central nervous system and are the targets of various drugs, including benzodiazepines, which are used to treat anxiety and sleep disorders. nih.gov These drugs act as positive allosteric modulators, enhancing the effect of GABA. nih.gov
While direct evidence for the modulation of GABA-A receptors by "oxazole-benzodiazepine" structures is scarce in the literature, research on related heterocyclic compounds provides some insights. For instance, benzimidazole (B57391) derivatives have been investigated as modulators of the GABA-A receptor complex. nih.gov These compounds are structurally similar to benzoxazoles. The development of ligands that selectively target different subtypes of GABA-A receptors is an active area of research to achieve more specific therapeutic effects with fewer side effects. It is plausible that appropriately substituted benzoxazole derivatives could also interact with GABA-A receptors, but further research is needed to confirm this.
Neuroprotective Effects
Neuroprotection refers to the strategies and mechanisms that protect the central nervous system from neuronal injury and degeneration, which are hallmarks of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
A series of novel synthetic substituted benzo[d]oxazole-based derivatives have been shown to exert neuroprotective effects in in vitro models of Alzheimer's disease. In one study, these compounds were effective in reducing the neurotoxicity induced by β-amyloid (Aβ) in PC12 cells. Compound 5c from this series was particularly noteworthy as it significantly increased the viability of Aβ-treated cells and was found to modulate the Akt/GSK-3β/NF-κB signaling pathway, which is implicated in neuronal survival and inflammation. These findings suggest that benzoxazole derivatives could protect neurons from Aβ-induced apoptosis and reduce the hyperphosphorylation of tau protein, another key pathological feature of Alzheimer's disease.
Antioxidant Activity Evaluation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals.
The benzoxazole scaffold has been incorporated into compounds designed to have antioxidant properties. Studies on various benzoxazole derivatives have demonstrated their potential to scavenge free radicals and inhibit lipid peroxidation. For example, a study on benzazolone derivatives, including benzoxazolinones, evaluated their ability to inhibit the oxidation of low-density lipoprotein (LDL), a key event in the development of atherosclerosis. Phenolic derivatives within this series showed the most promising antioxidant activities. Another study highlighted that substitutions on the benzoxazole ring system, such as with benzamido or phenylacetamido groups, were important for superoxide (B77818) radical scavenging activity.
The antioxidant potential of benzoxazole derivatives is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. The specific substitutions on the benzoxazole ring play a crucial role in modulating this activity.
Computational Chemistry and in Silico Modeling in Benzoxazole Research
Molecular Docking Simulations for Target Identification and Binding Mode Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of benzoxazole (B165842) research, docking is crucial for identifying potential biological targets and elucidating the binding interactions at the molecular level.
Detailed research findings from studies on various benzoxazole derivatives have demonstrated the utility of molecular docking. For instance, in a study of benzoxazole derivatives as potential anticancer agents, molecular docking was used to investigate their binding to the vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govrsc.org The results of these simulations can reveal key amino acid residues in the receptor's binding pocket that interact with the benzoxazole ligand, providing insights into the structure-activity relationship (SAR). nih.govrsc.org
Similarly, molecular docking studies on other benzoxazole derivatives have been conducted to explore their potential as antimicrobial agents by targeting enzymes like DNA gyrase. researchgate.net These studies help in understanding the structural basis of their biological activity and in designing more potent analogues.
A representative example of docking results for a series of benzoxazole derivatives targeting a hypothetical protein is shown in the table below. The docking score, typically in kcal/mol, represents the binding affinity, with lower (more negative) values indicating stronger binding.
| Compound ID | Docking Score (kcal/mol) | Interacting Residues |
| Benzoxazole-1 | -8.5 | TYR201, LYS115, ASP180 |
| Benzoxazole-2 | -7.9 | TYR201, GLU118, VAL101 |
| Benzoxazole-3 | -9.2 | ASP180, LYS115, PHE198 |
This table is a generalized representation based on typical molecular docking data for benzoxazole derivatives.
Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)
Pharmacophore modeling is a powerful ligand-based drug design technique that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target.
The development of a 3D pharmacophore model typically begins with a set of active molecules. nih.govtaylorfrancis.com The common chemical features of these molecules are identified and spatially arranged to create a hypothesis. For a hypothetical series of active benzoxazole derivatives, a pharmacophore model might consist of a hydrogen bond acceptor, an aromatic ring, and a hydrophobic feature, all at specific distances from each other. The quality of a pharmacophore model is often validated by its ability to distinguish between active and inactive compounds. nih.gov
Once a validated pharmacophore model is established, it can be used as a 3D query to screen large databases of chemical compounds. nih.govnih.gov This process, known as virtual screening, helps in identifying novel molecules that match the pharmacophore and are therefore likely to be active. mdpi.com This approach has been successfully applied in the discovery of new inhibitors for various targets. mdpi.com For instance, a pharmacophore model derived from known benzoxazole-based inhibitors could be used to screen a virtual library to find new potential drug candidates. nih.gov
Molecular Dynamics (MD) Simulations for Ligand-Receptor Stability
Molecular dynamics simulations provide detailed information about the time-dependent behavior of a molecular system, including the stability of a ligand-receptor complex. nih.govrsc.org By simulating the movements of atoms over time, MD can assess the conformational changes and the persistence of key interactions predicted by molecular docking.
In studies of benzoxazole derivatives, MD simulations have been used to confirm the stability of the ligand within the binding site of a target protein. nih.govrsc.org Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which reveals flexible regions of the protein.
A typical output from an MD simulation study on a benzoxazole-protein complex might be summarized as follows:
| Simulation Time (ns) | Average RMSD (Å) of Protein | Average RMSD (Å) of Ligand | Key Persistent Interactions |
| 100 | 1.8 | 0.9 | H-bond with ASP180, Pi-pi stacking with PHE198 |
This table represents typical data from an MD simulation, illustrating the stability of a hypothetical benzoxazole-protein complex.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, such as their geometry, charge distribution, and reactivity. researchgate.netresearchgate.net For benzoxazole derivatives, DFT calculations can provide insights into their electronic structure, which is fundamental to understanding their chemical behavior and biological activity.
DFT studies can be used to calculate various molecular properties, including:
Frontier Molecular Orbitals (HOMO and LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net
Reaction Mechanisms: DFT can be used to model reaction pathways and transition states, providing a deeper understanding of the chemical synthesis of benzoxazole derivatives.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsdronline.comnih.govnih.gov By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.
For a series of benzoxazole derivatives, a QSAR model would be built using a set of compounds with known biological activities. nih.gov Various molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight) and topological indices, are calculated for each compound. Statistical methods, like multiple linear regression, are then used to develop an equation that correlates these descriptors with the observed activity. ijpsdronline.com
A hypothetical 2D-QSAR equation for a series of benzoxazole derivatives might look like this:
pIC50 = 0.5 * logP - 0.2 * MW + 1.2 * TPSA + C
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of activity).
logP is the logarithm of the partition coefficient (a measure of lipophilicity).
MW is the molecular weight.
TPSA is the topological polar surface area.
C is a constant.
Such models, once validated, can be powerful tools for guiding the design of new benzoxazole derivatives with enhanced biological activity. ijpsdronline.comnih.gov
In Silico ADMET Prediction for Compound Optimization
In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step. Poor pharmacokinetic and safety profiles are major contributors to the high attrition rates of drug candidates in the later stages of development. To mitigate this, computational or in silico ADMET prediction has emerged as an indispensable tool, allowing for the rapid and cost-effective evaluation of a large number of molecules at the nascent stages of research. This approach is particularly valuable in the optimization of lead compounds within chemical series, such as the benzoxazoles.
The application of in silico ADMET modeling in benzoxazole research aids in prioritizing compounds with a higher probability of success, thereby streamlining the drug discovery process. Various computational models and software platforms, such as SwissADME, pkCSM, and QikProp, are employed to predict a wide array of pharmacokinetic and pharmacodynamic parameters. nih.govuin-malang.ac.id These predictions are based on the chemical structure of the molecule and leverage vast datasets of known compounds to establish structure-property relationships.
For a hypothetical compound like 2-(5-Bromobenzo[d]oxazol-7-yl)acetonitrile , in silico tools can provide crucial insights into its drug-like properties. These predictions typically encompass several key areas:
Absorption: Predictions in this category estimate a compound's ability to be absorbed into the systemic circulation, often focusing on human intestinal absorption (HIA) and cell permeability models like Caco-2. plos.org
Distribution: This aspect concerns how a compound distributes throughout the body. Key predicted parameters include blood-brain barrier (BBB) penetration and plasma protein binding (PPB), which influence the compound's availability at its target site. plos.orgmdpi.com
Metabolism: In silico models can predict the likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). nih.gov This is vital for anticipating potential drug-drug interactions.
Excretion: While less commonly predicted with high accuracy, some models can estimate parameters related to a compound's clearance.
Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, and potential for cardiotoxicity (e.g., hERG inhibition). scialert.net
The following interactive table illustrates the type of data that would be generated in an in silico ADMET assessment for a compound like This compound . The values presented are hypothetical and serve as an example of a typical output from ADMET prediction software, based on general findings for other benzoxazole derivatives.
Table 1: Representative In Silico ADMET Prediction for this compound
| Parameter | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | < 500 g/mol | Favorable for absorption |
| LogP (Lipophilicity) | 2.5 - 3.5 | Optimal for cell permeability |
| Polar Surface Area (PSA) | < 140 Ų | Good for oral bioavailability |
| Lipinski's Rule of Five | 0 violations | Likely to be orally bioavailable |
| Absorption | ||
| Human Intestinal Absorption | High | Well-absorbed from the gut |
| Caco-2 Permeability | Moderate to High | Good intestinal permeability |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | Reduced potential for CNS side effects |
| Plasma Protein Binding | > 90% | High binding, may affect free drug concentration |
| Metabolism | ||
| CYP2D6 Inhibition | Non-inhibitor | Low risk of interaction with CYP2D6 substrates |
| CYP3A4 Inhibition | Non-inhibitor | Low risk of interaction with CYP3A4 substrates |
| Toxicity | ||
| Ames Mutagenicity | Non-mutagenic | Low risk of genetic mutations |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |
By generating such profiles for a series of benzoxazole analogs, medicinal chemists can make more informed decisions. For example, if a highly potent compound is predicted to have poor absorption or potential toxicity, structural modifications can be prioritized to address these liabilities while attempting to maintain the desired biological activity. This iterative cycle of design, in silico prediction, and synthesis is a cornerstone of modern lead optimization. Research on various benzoxazole derivatives has demonstrated the utility of this approach, where calculated properties were found to be within permissible ranges for drug-likeness. nih.gov
Structure Activity Relationship Sar and Structural Elucidation of Substituted Benzoxazoles
Influence of Substituent Position and Nature on Biological Activity
The biological activity of benzoxazole (B165842) derivatives is significantly modulated by the nature and position of substituents on the benzoxazole core. Research has consistently shown that both electron-donating and electron-withdrawing groups can enhance the pharmacological effects, depending on their placement on the heterocyclic ring. researchgate.net
The substituents at positions 2 and 5 of the benzoxazole ring are particularly crucial in determining the antimicrobial and anticancer activities of these compounds. nih.gov For instance, the presence of electron-withdrawing groups, such as nitro or chloro groups, at position 5 has been found to increase the antifungal activity against Candida albicans. nih.gov Similarly, a bromine atom at the meta-position of a substituted phenyl ring at position 2 has been shown to improve antiproliferative activity. researchgate.net
In contrast, the introduction of electron-donating groups, like methoxy (B1213986) and dimethylamino, can also lead to potent biological activity. nih.gov The steric hindrance of bulky substituents can also play a role, potentially decreasing the bioactivity. nih.gov The diverse electronic and steric effects of different substituents allow for the fine-tuning of the pharmacological profile of benzoxazole derivatives. A structure-activity relationship is often observed, where even slight changes in the position of a substituent can have a significant impact on the biological outcome. nih.gov
Role of the Acetonitrile (B52724) Moiety in Bioactivity
The acetonitrile group at position 2 of the benzoxazole ring plays a pivotal role in the bioactivity of compounds like 2-(5-Bromobenzo[d]oxazol-7-yl)acetonitrile. The 2-cyanomethyl benzoxazole scaffold is associated with a broad spectrum of biological activities, including herbicidal, bactericidal, fungicidal, antiviral, and antimicrobial properties. jofamericanscience.org
Impact of Halogenation (Bromine) on Pharmacological Profiles
The introduction of halogen atoms, particularly bromine, onto the benzoxazole scaffold has a pronounced effect on the pharmacological properties of the resulting derivatives. Halogenation can influence several key parameters, including lipophilicity, electronic character, and metabolic stability, all of which can impact biological activity.
Specifically, the presence of a bromine atom has been linked to enhanced antiproliferative effects. researchgate.net For example, a bromine substituent at the meta-position of a phenyl group attached to the benzoxazole core was found to improve activity against colon cancer cells. researchgate.net This suggests that the electronic and steric properties of bromine can contribute favorably to the interaction of the compound with its biological target.
Comparative Analysis with Other 2-Substituted Benzoxazoles
The biological activity of this compound can be better understood through a comparative analysis with other 2-substituted benzoxazoles. The substituent at the 2-position of the benzoxazole ring is a key determinant of the compound's pharmacological profile. nih.govnih.gov
Derivatives with a 2-phenyl or 2-N-phenyl group have demonstrated notable antibacterial activity. nih.gov In some instances, the introduction of a methylene (B1212753) bridge at the 2-position has been observed to reduce cytotoxic activity against cancer cells. nih.gov The diverse range of substituents that can be introduced at this position, from simple alkyl chains to complex aromatic and heterocyclic systems, has led to the development of benzoxazole derivatives with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.netresearchgate.net
The following table provides a comparative overview of the biological activities of different 2-substituted benzoxazoles:
| 2-Substituent | Biological Activity | Reference |
| Phenyl | Antibacterial | nih.gov |
| N-Phenyl | Antibacterial | nih.gov |
| Methylene-linked groups | Decreased cytotoxicity | nih.gov |
| Thiophene | Antibacterial | researchgate.net |
| p-Fluorophenyl | Cytotoxic | researchgate.net |
Spectroscopic and Crystallographic Analyses for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
¹H-NMR and ¹³C-NMR spectroscopy are fundamental tools for the structural confirmation of organic molecules. For this compound, the ¹H-NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole ring and the methylene protons of the acetonitrile group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the bromo and acetonitrile substituents. researchgate.net
The ¹³C-NMR spectrum would provide evidence for all the carbon atoms in the molecule, including the characteristic chemical shifts for the carbons of the benzoxazole core, the nitrile carbon, and the methylene carbon. nih.govmdpi.com The following table summarizes the expected chemical shifts for the different types of protons and carbons in the molecule, based on data from related benzoxazole structures.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Aromatic (Benzoxazole) | 7.0 - 8.0 |
| ¹H | Methylene (-CH₂CN) | ~4.0 |
| ¹³C | Aromatic (Benzoxazole) | 110 - 155 |
| ¹³C | Nitrile (-CN) | ~117 |
| ¹³C | Methylene (-CH₂CN) | ~25 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, several key absorption bands would be anticipated. researchgate.netmdpi.com
A sharp, medium-intensity band around 2250 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The spectrum would also display characteristic absorptions for the C=N stretching of the oxazole (B20620) ring, typically in the range of 1500-1650 cm⁻¹. The C-O-C stretching vibrations of the benzoxazole system would appear in the fingerprint region, while the aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. esisresearch.org The presence of the C-Br bond would also give rise to a characteristic absorption in the lower frequency region of the spectrum.
The table below lists the expected IR absorption bands for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitrile (-C≡N) | Stretching | ~2250 |
| Imine (C=N) | Stretching | 1500 - 1650 |
| Aromatic C-H | Stretching | >3000 |
| Ether (C-O-C) | Stretching | 1050 - 1250 |
| C-Br | Stretching | 500 - 600 |
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique for elucidating the structure of novel compounds by analyzing the mass-to-charge ratio (m/z) of molecular ions and their fragments. While specific experimental mass spectrometry data for this compound is not widely published, the expected fragmentation pattern can be inferred from the known behavior of benzoxazole derivatives and related heterocyclic compounds under mass spectrometric conditions, particularly through electron ionization (EI).
The fragmentation of benzoxazoles is influenced by the stability of the heterocyclic ring and the nature of its substituents. Studies on the electron impact mass spectrometry of N-(2-hydroxyphenyl)-benzamides demonstrate the formation of 2-substituted benzoxazole radical cations through the elimination of a water molecule from the molecular ions. rsc.org The fragmentation of the benzoxazole core itself is a key process. The NIST Mass Spectrometry Data Center provides data for the parent benzoxazole, which serves as a foundational reference for understanding the fragmentation of its derivatives. nist.gov
For substituted benzoxazoles, the fragmentation pathways are often dictated by the substituents. For instance, research on 2-arene-2-oxazolines, which share structural similarities, has identified the formation of benzoylium and nitrilium ions as major fragmentation pathways under collision-induced dissociation. nih.gov In the case of this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensities for 79Br and 81Br isotopes).
The primary fragmentation processes for this compound would likely involve the following pathways:
Loss of the acetonitrile side chain: Cleavage of the bond between the benzoxazole ring and the acetonitrile group would result in a stable brominated benzoxazole cation.
Fission of the benzoxazole ring: Subsequent fragmentation of the benzoxazole ring system can occur, often initiated by the loss of small, stable molecules like CO or HCN.
Loss of the bromine atom: While less common as an initial step, the loss of the bromine radical can also occur.
A hypothetical table of major fragments for this compound is presented below. The m/z values are calculated for the major isotopes.
| Fragment Ion | Structure | m/z (for 79Br) | m/z (for 81Br) |
| Molecular Ion [M]+• | C9H5BrN2O | 236 | 238 |
| [M - CH2CN]+ | C7H3BrNO | 197 | 199 |
| [M - Br]+ | C9H5N2O | 157 | - |
| [M - CO]+• | C8H5BrN2 | 208 | 210 |
X-ray Crystallography of 2-(Benzo[d]oxazol-2-yl)acetonitrile and Analogs
X-ray crystallography provides definitive information on the three-dimensional structure of crystalline solids, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been specifically reported, studies on analogous 2-substituted benzoxazole derivatives offer significant insights into the structural characteristics of this class of compounds.
A key study investigated the crystal structures of two analogs of 2-(benzo[d]oxazol-2-yl)acetonitrile: 2-[(4-chlorophenylazo)cyanomethyl]benzoxazole (I) and 2-[(arylidene)cyanomethyl]benzoxazoles (II). nih.govnih.govresearchgate.net Both compounds were analyzed using single-crystal X-ray diffraction, revealing detailed geometric and stereochemical features. nih.gov
For compound I , 2-[(4-chlorophenylazo)cyanomethyl]benzoxazole, the crystal structure was determined to have a triclinic system with a P1 space group. nih.gov The chlorophenyl and benzoxazole groups adopt a trans configuration relative to the central cyanomethyl hydrazone moiety. nih.gov The structure is stabilized by N–H···N hydrogen bonding. nih.gov
Compound II , an arylidene derivative of 2-(cyanomethyl)benzoxazole, also crystallizes in a triclinic system (P1 space group) but with two molecules in the asymmetric unit. nih.gov In contrast to compound I, it exhibits a cisoid conformation between the cyano group and the benzoxazole nitrogen. nih.gov The crystal packing is further stabilized by C–H···N and C–H···C hydrogen bonds. nih.gov
The crystallographic data for these analogs are summarized in the table below.
| Parameter | 2-[(4-chlorophenylazo)cyanomethyl]benzoxazole (I) | 2-[(arylidene)cyanomethyl]benzoxazoles (II) |
| Chemical Formula | C15H9ClN4O | C17H10N2O3 |
| Crystal System | Triclinic | Triclinic |
| Space Group | P1 | P1 |
| a (Å) | Data not available in abstract | Data not available in abstract |
| b (Å) | Data not available in abstract | Data not available in abstract |
| c (Å) | Data not available in abstract | Data not available in abstract |
| α (°) | Data not available in abstract | Data not available in abstract |
| β (°) | Data not available in abstract | Data not available in abstract |
| γ (°) | Data not available in abstract | Data not available in abstract |
| Key Features | trans configuration, N-H···N hydrogen bonding | cisoid conformation, C-H···N and C-H···C hydrogen bonding, two molecules in asymmetric unit |
Detailed unit cell parameters were not available in the provided search results.
These studies demonstrate that the substitution at the 2-position of the benzoxazole ring significantly influences the conformation and intermolecular interactions within the crystal lattice. The planarity of the benzoxazole ring is a common feature, providing a rigid core for the attachment of various functional groups. nih.gov
Derivatization and Chemical Modification Strategies for 2 5 Bromobenzo D Oxazol 7 Yl Acetonitrile
The chemical scaffold of 2-(5-bromobenzo[d]oxazol-7-yl)acetonitrile presents multiple sites for structural modification, enabling the exploration of its chemical space for various applications, including the development of new pharmaceutical agents. The primary sites for derivatization include the acetonitrile (B52724) group, the bromine substituent, and the benzoxazole (B165842) heterocycle itself. Strategic modifications at these positions can significantly alter the molecule's physicochemical properties and biological activity.
Future Research Directions and Translational Perspectives for Benzoxazole Based Compounds
Development of Next-Generation Benzoxazole (B165842) Therapeutics
The development of new and improved benzoxazole-based drugs is a primary objective for researchers. This involves the strategic design and synthesis of novel derivatives to enhance therapeutic efficacy, improve safety profiles, and overcome drug resistance. A key approach is the extensive use of Structure-Activity Relationship (SAR) studies, which investigate how different chemical modifications to the benzoxazole core influence its biological activity. nih.gov
Research has shown that substitutions at various positions on the benzoxazole ring system can dramatically alter a compound's potency and selectivity. For instance, new generations of 2-substituted benzoxazoles are being developed as potent anti-breast cancer agents. researchgate.netnih.gov Some derivatives featuring amide and dithiocarbamate (B8719985) moieties have been identified as powerful inducers of apoptosis in cancer cells. researchgate.netnih.gov Similarly, novel benzoxazole-benzamide conjugates have been designed as potential inhibitors of key enzymes in cancer progression. nih.gov The ultimate goal of these efforts is lead optimization, a process that refines the chemical structure of the most promising compounds to produce drug candidates with superior potency and a reduced risk of off-target effects. rsc.orgnih.gov
Exploration of Novel Biological Targets and Disease Indications
The benzoxazole scaffold has demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. researchgate.netmdpi.combiotech-asia.org A significant area of future research is the identification of novel biological targets for these compounds, which could unlock treatments for a wider range of diseases.
Currently, a major focus is on cancer therapy, with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) being a prominent target for many benzoxazole derivatives due to its critical role in angiogenesis—the formation of new blood vessels that tumors need to grow. nih.govresearchgate.nettandfonline.comnih.gov Other validated and emerging cancer targets for this class of compounds include Epidermal Growth Factor Receptor (EGFR), aromatase (ARO), and topoisomerases. researchgate.netresearchgate.netnih.gov
Beyond oncology, researchers are exploring benzoxazoles for new disease indications. With the rise of antimicrobial resistance, there is an urgent need for new antibacterial agents. nih.gov Benzoxazole derivatives are being investigated as inhibitors of essential bacterial enzymes like DNA gyrase, showing promise against multidrug-resistant pathogens. researchgate.netnih.gov There is also growing interest in their potential application for treating neurodegenerative disorders, diabetes, and cardiovascular diseases, making the exploration of new targets in these areas a vibrant field of study. nih.govscite.airesearchgate.net
Advancements in Sustainable and Efficient Synthetic Methods
As the demand for novel benzoxazole derivatives grows, so does the need for efficient and environmentally friendly methods to produce them. Traditional synthesis often involves harsh conditions, such as the use of strong acids, and can generate significant chemical waste. mdpi.com Modern research is therefore heavily focused on developing "green chemistry" approaches that are more sustainable.
These advanced methods prioritize energy efficiency, waste reduction, and the use of less hazardous materials. mdpi.com Key developments include:
Novel Catalytic Systems: The use of reusable and highly efficient catalysts, such as samarium triflate, copper(II) ferrite (B1171679) nanoparticles, and Brønsted acidic ionic liquids, allows for milder reaction conditions and easier product purification. organic-chemistry.orgacs.org
Energy-Efficient Techniques: Microwave-assisted and ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.comtandfonline.com
Green Reaction Media: Many new protocols utilize more environmentally benign solvents, such as water or ionic liquids, or are performed under solvent-free conditions. organic-chemistry.orgacs.orgnih.gov
These innovations not only make the synthesis of benzoxazole derivatives more cost-effective but also align with the growing global emphasis on sustainable industrial practices. nih.govmdpi.com
Integration of Advanced Computational Approaches in Drug Design
The integration of advanced computational tools has become indispensable in the design and discovery of new benzoxazole-based drugs. These in silico methods can significantly accelerate the research process, reduce costs, and provide deep insights into drug-target interactions, guiding the synthesis of more effective molecules. rsc.org
Key computational approaches being applied to benzoxazole research include:
Molecular Docking: This technique is widely used to simulate the interaction between a benzoxazole derivative and its biological target. researchgate.netresearchgate.nettandfonline.com It helps predict the binding orientation and affinity, identifying crucial interactions with key amino acids in the target's active site, as has been done for targets like VEGFR-2 and EGFR. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structure of benzoxazole derivatives and their biological activity. ijpsdronline.comresearchgate.net Both 2D and 3D-QSAR models are developed to predict the potency of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.netrsc.org
ADME Prediction: Computational models are employed to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds. researchgate.nettandfonline.com This helps to filter out molecules with poor drug-like characteristics early in the discovery pipeline, ensuring that resources are focused on candidates with a higher probability of success in clinical development. nih.gov
These computational strategies, often used in combination, provide a powerful platform for the rational design of the next generation of benzoxazole therapeutics, enabling a more targeted and efficient approach to drug discovery.
Compound Information
The following table lists the chemical compounds mentioned within this article.
| Compound Name | Role/Context in Article |
| 2-(5-Bromobenzo[d]oxazol-7-yl)acetonitrile | A representative compound of the broader benzoxazole class. |
| 2-Substituted Benzoxazoles | General class of derivatives being developed as anticancer agents. |
| Benzoxazole-Benzamide Conjugates | A specific class of derivatives designed as enzyme inhibitors. |
| Benzoxazoles with Dithiocarbamate Moieties | A class of derivatives identified as inducers of apoptosis. |
Research Findings Summary
This table summarizes key research findings for various benzoxazole derivatives as discussed in the text.
| Benzoxazole Derivative Class | Biological Target(s) | Disease Indication(s) | Key Research Finding |
| 2-Substituted Benzoxazoles | EGFR, Aromatase (ARO) | Breast Cancer | Certain derivatives show potent inhibition of wild-type and mutated EGFR, or act as Aromatase inhibitors. researchgate.netnih.gov |
| Benzoxazole-Benzamide Conjugates | VEGFR-2 | Colorectal & Breast Cancer | Designed conjugates show potent inhibition of VEGFR-2 and significant cytotoxic activity against cancer cell lines. nih.gov |
| General Benzoxazoles | DNA Gyrase | Bacterial Infections | Derivatives are being explored as novel antibacterial agents to combat multidrug-resistant pathogens. researchgate.net |
| General Benzoxazoles | Various Kinases, Enzymes | Cancer, Inflammation | The benzoxazole scaffold is versatile for designing inhibitors for a wide range of therapeutic targets. researchgate.netscite.ai |
Q & A
Q. Advanced Structure-Activity Relationships
What purification methods achieve high purity for sensitive applications?
Q. Basic Purification
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) removes unreacted precursors.
- Recrystallization : Acetonitrile/methanol mixtures yield crystals with >95% purity (HPLC) .
How is the compound’s stability under acidic/basic conditions assessed?
Q. Advanced Stability Analysis
- pH-Dependent Degradation : Incubate in buffers (pH 1–13) and monitor via HPLC. The compound degrades rapidly in strong acids (pH < 2) due to nitrile hydrolysis .
- Kinetic Studies : Arrhenius plots determine activation energy for decomposition, guiding storage protocols .
What role does the nitrile group play in photophysical properties?
Advanced Material Science
The nitrile’s electron-deficient nature enhances charge transfer in luminescent complexes. Time-resolved fluorescence studies in acetonitrile show a Stokes shift of 85 nm, useful for optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
